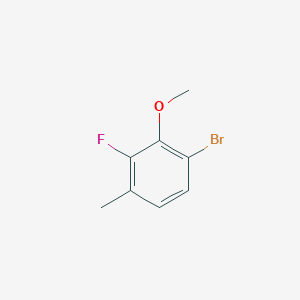

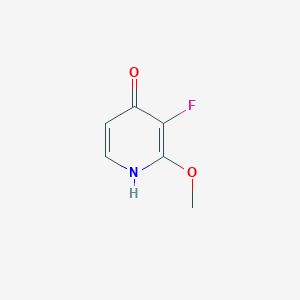

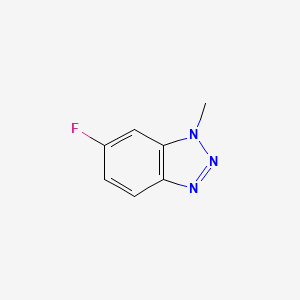

![molecular formula C8H13N3 B1446593 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1532361-95-7](/img/structure/B1446593.png)

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Vue d'ensemble

Description

“2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a chemical compound . It is also known as “ETHYL 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE” with a CAS Number of 1029720-98-6 . The compound is white to yellow solid in physical form .

Synthesis Analysis

The synthesis of “2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is represented by the linear formula C9H13N3O2 . The InChI code for the compound is 1S/C9H13N3O2/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8/h5,10H,2-4,6H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” include its white to yellow solid physical form . The compound has a molecular weight of 195.22 .

Applications De Recherche Scientifique

Heterocyclic Synthesis

- Research has highlighted the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, showcasing the compound's versatility in creating complex heterocyclic structures R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004.

Pyrazolo[1,5-a]pyrimidines Synthesis

- A study demonstrated a short route to pharmaceutically relevant substituted 2-(pyrazol-5-yl)-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridines, indicating the compound's role in facilitating the synthesis of structures with potential pharmacological benefits E. Sagitova, D. Tomilin, O. Petrova, A. B. Budaev, L. Sobenina, B. Trofimov, Guoqiang Yang, Rui‐Feng Hu, 2019.

Anti-Arrhythmic Activity

- A novel group of substances including 2-(2'-hydroxy 2'-substituted) ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines showed promising antiarrhythmic activity with a broad spectrum of action and low toxicity, highlighting the therapeutic potential of related compounds O. Filippova, S. Kryzhanovskii, V. P. Peresada, A. M. Likhosherstov, M. Vititnova, N. V. Kaverina, K. Reznikov, 2003.

Green Chemistry Approach

- Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines were synthesized in a green, solvent-free method, showcasing the application of eco-friendly chemistry principles in the synthesis of heterocyclic compounds H. Al-Matar, K. Khalil, Aisha Y. Adam, M. H. Elnagdi, 2010.

Novel Analogues Synthesis

- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate served as a starting material for the synthesis of novel analogues of the natural alkaloid peramine, emphasizing the compound's utility in discovering new bioactive molecules Maxim Voievudskyi, Valeriia Astakhina, Oxana V. Kryshchyk, Olena Petuhova, S. Shyshkina, 2016.

Orientations Futures

The future directions of “2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” research could involve the use of the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold . The building blocks obtained could be used for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups .

Propriétés

IUPAC Name |

2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7-5-8-6-9-3-4-11(8)10-7/h5,9H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISUAQWXVKNDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2CCNCC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

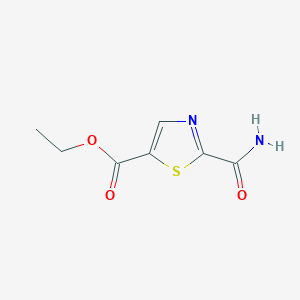

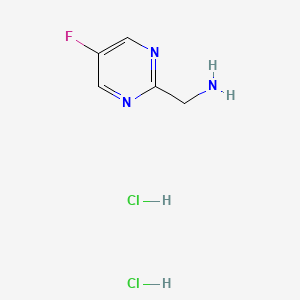

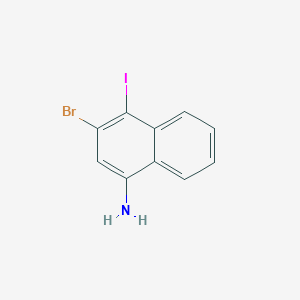

![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)

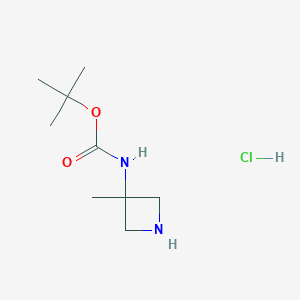

![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)